![molecular formula C9H6BNO2S B591796 (7-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1119899-37-4](/img/structure/B591796.png)
(7-Cyanobenzo[b]thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BNO2S . It is a pale-yellow to yellow-brown solid . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” can be represented by the InChI code: 1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8 (10 (12)13)14-9 (6)7/h1-4,12-13H .Chemical Reactions Analysis
Boronic acids, including “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid”, are often used as reagents in various chemical reactions . For instance, they are used in Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, and Ferric perchlorate-promoted reactions .Physical And Chemical Properties Analysis
“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” has a molecular weight of 203.03 . It is a solid at room temperature .科学的研究の応用
Novel Syntheses and Applications
Synthesis of Heterocyclic Compounds : The reaction involving similar thiophene derivatives led to the synthesis of various heterocyclic compounds, including those with thiophene, thiazole, pyrazole, and pyrimidine rings. These compounds demonstrated significant antiproliferative activity against human cancer cell lines, highlighting their potential in antitumor research (H. Shams et al., 2010).
Boron-Containing Carboxylic Acids : Research on boron-containing compounds like boronic acids has led to the development of new boron-containing carboxylic acids. These compounds have applications in radionuclide diagnostics and boron neutron capture therapy (BNCT) for cancer treatment (A. V. Prikaznov et al., 2011).
Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, related to boronic acid derivatives, have been used to sensitize Eu(III) and Tb(III) luminescence, showing potential in the development of luminescent materials (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Organic Sensitizers for Solar Cells : Molecular engineering of organic sensitizers that include boronic acid derivatives has led to enhanced efficiency in solar cells, demonstrating the role of these compounds in renewable energy technologies (Sanghoon Kim et al., 2006).
Detection and Monitoring : Boronic acids have been used in developing sensitive and selective methods for detecting boron-containing compounds, which is essential for monitoring synthetic reactions and detecting compounds on solid supports (Matthew R. Aronoff et al., 2013).
Safety And Hazards
将来の方向性
The future directions of boronic acid research, including “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid”, involve the development of new synthetic methods to create large libraries of diverse and complex small molecules . The discovery of a protease inhibitor underscores the usefulness of this approach . The use of acoustic dispensing technology is expected to further accelerate synthesis and allow access to unprecedented boronic acid libraries .
特性
IUPAC Name |
(7-cyano-1-benzothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-4,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHCYHBCAFLGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705148 |
Source


|
| Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Cyanobenzo[b]thiophen-2-yl)boronic acid | |
CAS RN |
1119899-37-4 |
Source


|
| Record name | B-(7-Cyanobenzo[b]thien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119899-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



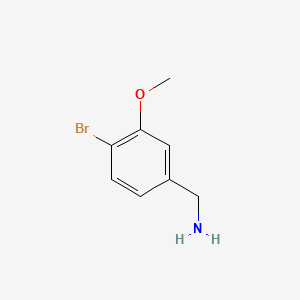
![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
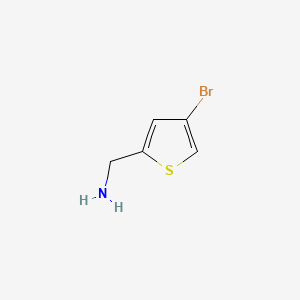


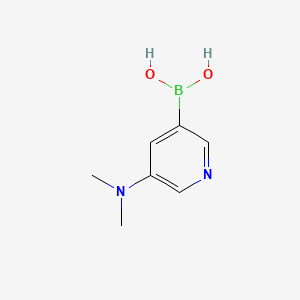
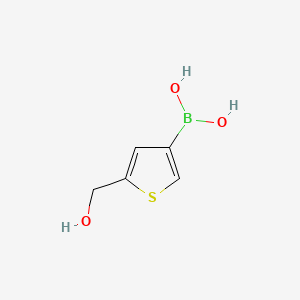
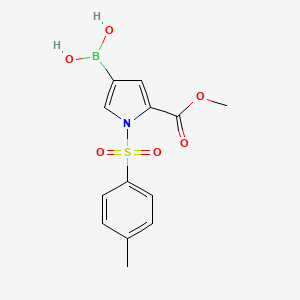

![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)